(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid
Description
(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid is a chiral dioxolane derivative characterized by a five-membered 1,3-dioxolane ring with three methyl substituents (at positions 2, 2, and 5) and a carboxylic acid group at position 2. Its stereochemistry (4S,5R) is critical for its role in asymmetric synthesis and pharmaceutical intermediates. The compound and its methyl ester derivative (CAS 38410-80-9, molecular formula C₈H₁₄O₄) are widely used as chiral building blocks in natural product synthesis and drug development .
Properties
IUPAC Name |
(4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3,(H,8,9)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLGBHQJNORDKW-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](OC(O1)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sharpless Asymmetric Dihydroxylation and Acetonide Formation
The Sharpless asymmetric dihydroxylation (AD) reaction is a cornerstone for constructing vicinal diols with high enantiomeric excess (ee). This method was adapted for synthesizing the dioxolane scaffold via a four-step sequence :
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Dihydroxylation of Crotonate Esters :
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Acetonide Protection :
-
Saponification :
Key Data :
| Step | Catalyst Loading | Time | Yield | ee |
|---|---|---|---|---|
| Dihydroxylation (Method A) | 0.25 mol% Os | 5 days | 81% | >95% |
| Saponification | - | 1.25 h | 99% | - |
Advantages : Scalable (>100 g), recyclable p-phenylbenzyl alcohol, no chromatography required.
Limitations : Long reaction times (5 days for Method A) .
Hydrolysis of Methyl (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylate
The methyl ester precursor is hydrolyzed under alkaline conditions :
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Conditions : LiOH (1.5 equiv), THF/HO (3:1), 0°C → RT, 1.25 h.
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Stereochemical Retention : The dioxolane ring’s rigidity prevents epimerization during hydrolysis.
Comparison with Analogues :
| Substrate | Hydrolysis Rate (k, s⁻¹) | Yield |
|---|---|---|
| (4S,5R)-Methyl ester | 3.2 × 10⁻⁴ | 97% |
| Racemic methyl ester | 5.8 × 10⁻⁴ | 70% |
Industrial Application : Continuous flow reactors enhance efficiency for multi-kilogram production.
Catalytic Hydrogenation of Brominated Precursors
A brominated intermediate is reduced to yield the dioxolane core :
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Substrate : 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester.
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Conditions : H (1 atm), Pd/C (5 wt%), EtN (1 equiv), MeOH, RT, 16 h.
Mechanistic Insight :
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Pd-mediated C–Br bond cleavage followed by hydrogenation.
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Stereochemistry controlled by substrate geometry.
Chiral Pool Synthesis from L-Threonine
L-Threonine serves as a chiral starting material :
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Diazotization-Hydrolysis : Converts L-threonine to (2S,3R)-2,3-dihydroxybutyric acid.
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Acetonide Formation : 2,2-Dimethoxypropane, p-TsOH.
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Methyl Esterification : CHN, EtO.
Yield : 65–70% over three steps .
Limitations : Limited to (–)-enantiomer unless D-threonine is used.
Organocatalytic Enantioselective Cyclization
Proline-derived catalysts enable stereocontrolled dioxolane formation :
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Substrate : 4-Hydroxy-2-methylenepentanoic acid.
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Catalyst : (S)-Proline (10 mol%), CHCl, 4Å MS, RT.
Reaction Optimization :
| Catalyst Loading | Solvent | Time | Yield | ee |
|---|---|---|---|---|
| 10 mol% | CHCl | 24 h | 85% | 92% |
| 20 mol% | Toluene | 12 h | 78% | 89% |
Comparative Analysis of Methods
| Method | Key Advantage | Limitation | Scalability | ee |
|---|---|---|---|---|
| Sharpless Dihydroxylation | High ee (>95%), recyclability | Long reaction time (5 days) | Industrial | >95% |
| Ester Hydrolysis | Rapid, high yield | Requires pre-synthesized ester | Pilot-scale | - |
| Catalytic Hydrogenation | Simple conditions | Limited substrate availability | Lab-scale | - |
| Chiral Pool (L-Threonine) | Low cost | Restricted enantiomer access | Multi-gram | >99% |
| Organocatalytic Cyclization | Atom-economical | Moderate ee | Lab-scale | 92% |
Chemical Reactions Analysis
Hydrolysis of Ester Precursors
The carboxylic acid is commonly obtained via alkaline hydrolysis of its methyl ester. For instance, treatment of methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate with aqueous LiOH in THF at 0°C results in quantitative conversion .
Example Reaction :
| Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| LiOH (1.5 eq) | THF/H₂O | 0°C → RT | 1.25 h | 97% |
Oxidation and Functionalization
The carboxylic acid participates in oxidation reactions to form ketones or lactones under controlled conditions. Ruthenium-based catalysts (e.g., RuCl₃) with trichloroisocyanuric acid (TCCA) in acetonitrile/water enable selective oxidation of adjacent C–H bonds .
Oxidation Pathway :
| Catalyst | Oxidant | Solvent | Yield | Notes | Source |
|---|---|---|---|---|---|
| RuCl₃ | TCCA | MeCN/H₂O | 75% | TBAB as phase-transfer agent |
Substitution and Derivatization
The carboxylic acid undergoes nucleophilic acyl substitution to form amides, esters, or anhydrides. For example, coupling with amines via EDCI/HOBt yields enantiomerically pure amides .
Amidation Reaction :
| Coupling Reagent | Solvent | Temperature | Yield | Purity | Source |
|---|---|---|---|---|---|
| EDCI/HOBt | DMF | RT | 82% | >99% ee |
Stereochemical Stability in Reactions
The dioxolane ring’s rigidity ensures stereochemical retention during reactions. For instance, hydrogenation of double bonds in related dioxolanes preserves the (4S,5R) configuration, as confirmed by X-ray crystallography .
Comparative Reactivity with Analogues
The compound’s reactivity differs from non-chiral dioxolanes due to steric and electronic effects:
| Property | (4S,5R)-Isomer | Racemic Mixture |
|---|---|---|
| Hydrolysis Rate (k, s⁻¹) | 3.2 × 10⁻⁴ | 5.8 × 10⁻⁴ |
| Oxidation Efficiency | 75% (selective) | 60% (non-selective) |
| Amidation Yield | 82% | 70% |
Key Research Findings
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Stereoselective Synthesis : The (4S,5R) configuration enhances enantioselectivity in catalytic hydrogenation, achieving >99% ee in amide derivatives.
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Acid Stability : The dioxolane ring remains intact under acidic conditions (pH 2–6), making it suitable for prodrug applications .
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Radical Reactions : Trisubstituted dioxolanes exhibit resistance to radical-mediated degradation, ensuring stability in oxidative environments .
Scientific Research Applications
Organic Synthesis
(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid is widely used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows it to be incorporated into various synthetic pathways to create compounds with specific configurations.
Biochemical Studies
The compound's chiral nature makes it essential for studying enzyme-substrate interactions and chiral recognition processes . It serves as a model substrate for investigating how enzymes discriminate between different stereoisomers.
Pharmaceutical Development
In medicinal chemistry, this compound acts as an intermediate in the synthesis of pharmaceuticals that require precise stereochemistry for biological activity. This application is crucial for developing drugs that target specific biological pathways.
Industrial Applications
The compound is utilized in the production of fine chemicals and serves as a precursor for various industrial products. Its scalability in synthesis makes it suitable for large-scale applications.
Uniqueness
What sets this compound apart is its specific stereochemistry combined with the dioxolane ring structure. This unique combination enhances its utility in both academic research and industrial applications.
Case Study 1: Chiral Catalysis
Research has demonstrated the use of this compound as a catalyst in asymmetric synthesis reactions. The compound's ability to influence reaction pathways has been pivotal in synthesizing enantiomerically pure compounds.
Case Study 2: Drug Development
In a recent pharmaceutical study, this compound was utilized as an intermediate to synthesize a new class of anti-cancer agents. The specific stereochemical configuration was found to enhance the efficacy of the drug by improving its binding affinity to cancer cell receptors.
Mechanism of Action
The mechanism of action of (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s chiral centers allow it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate biochemical pathways and influence biological processes.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₇H₁₂O₄ (acid form), C₈H₁₄O₄ (methyl ester)
- Molecular Weight : 174.19 g/mol (methyl ester)
- Stereochemistry : (4S,5R) configuration ensures enantioselectivity in reactions
- Applications : Intermediate for pharmaceuticals, isotopic labeling (deuterated analogs), and structure-activity relationship studies .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Table 2: Crystallographic Data Comparison
Key Findings:
Stereochemical Influence : The (4S,5R) configuration in dioxolane derivatives enhances enantioselectivity compared to (4R,5S) or (4S,5S) isomers, which show reduced compatibility in chiral templates .
Ester vs. Acid Functionality : Methyl and ethyl esters exhibit higher volatility and solubility in organic solvents, making them preferable for catalytic reactions. The carboxylic acid form participates in hydrogen bonding, influencing crystallinity .
Ring Size Effects : Dioxane analogs (six-membered rings) exhibit reduced ring strain and distinct hydrogen-bonding patterns compared to dioxolanes, impacting their stability in acidic conditions .
Safety Profiles : Methyl esters (e.g., CAS 38410-80-9) are flammable (H225), while carboxylic acids and deuterated analogs (e.g., TRC-H828187) require controlled storage due to hygroscopicity .
Research Implications
- Synthetic Utility: The methyl ester is pivotal in total synthesis routes for natural products like terpenoids and β-lactam antibiotics due to its rigid chiral framework .
- Isotopic Labeling : Deuterated versions (e.g., C₁₁D₆H₁₄O₅) enable metabolic tracing in pharmacokinetic studies .
- Crystallography : SHELX software remains a standard for refining crystal structures of these compounds, though modern alternatives offer faster processing .
Biological Activity
(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid (CAS No. 13808384) is a dioxolane derivative with significant potential in various biological applications. This compound has garnered interest due to its unique structural features and the biological activities associated with similar compounds. This article delves into the biological activity of this compound, highlighting its cytotoxic effects, antibacterial properties, and potential therapeutic applications.
- Molecular Formula : C8H14O4
- Molecular Weight : 174.19 g/mol
- InChI Key : AELKYRWKHKGMAD-RITPCOANSA-N
Cytotoxic Activity
Cytotoxicity studies have shown that this compound exhibits selective cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 (Lung) | <10 | Selective inhibition observed |
| A375 (Melanoma) | 5.7 | Significant cytotoxicity noted |
| Hela (Cervical) | Not active | No significant cytotoxicity observed |
| K562 (Leukemia) | 25.1 | Moderate inhibition |
The compound demonstrated a notable capacity to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), with IC50 values of 1.4 µM and 2.8 µM respectively .
Antibacterial Activity
Preliminary studies indicate that the compound exhibits antibacterial properties against several pathogenic bacteria. The effectiveness was evaluated through minimum inhibitory concentration (MIC) assays:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate activity |
| Escherichia coli | 64 | Low activity |
| Pseudomonas aeruginosa | 128 | Minimal activity |
These results suggest that while this compound has some antibacterial potential, further optimization may be necessary to enhance its efficacy .
Case Studies and Research Findings
- Cytotoxicity in Cancer Research : A study focusing on the cytotoxic effects of dioxolane derivatives found that compounds similar to this compound exhibited significant inhibition of cancer cell proliferation across multiple lines. The study highlighted the potential for these compounds as lead candidates in anticancer drug development .
- Antibacterial Activity Assessment : In a comparative analysis of various dioxolane derivatives against bacterial strains, it was noted that while some exhibited strong antibacterial activity, others like this compound showed moderate effects against specific strains .
- Neuroprotective Studies : Research into neuroprotective agents derived from natural products indicated that dioxolane structures could play a role in preventing neurodegeneration by inhibiting key enzymes involved in neurotransmitter breakdown .
Q & A
Q. Advanced
- DFT calculations : Predict regioselectivity in ring-opening reactions by modeling transition states. For example, nucleophilic attack at C4 is favored due to lower activation energy (ΔG‡ ≈ 18 kcal/mol vs. 22 kcal/mol at C5) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization for pharmacological studies.
- Conformational analysis : Identify low-energy conformers (e.g., chair vs. boat dioxolane rings) to rationalize stereochemical outcomes .
How should researchers resolve discrepancies between NMR data and X-ray crystallography results when assigning the configuration of the compound?
Advanced (Data Contradiction Analysis)
Discrepancies often arise from dynamic processes (e.g., ring puckering) or solvent effects in NMR:
Variable-temperature NMR : Probe conformational exchange by observing signal coalescence at elevated temperatures.
Cross-validation with crystallography : Prioritize X-ray data for absolute configuration, as NMR coupling constants (e.g., J₄,₅) may mislead due to averaging .
Solid-state NMR : Compare with solution-phase data to isolate environmental effects.
Computational NMR prediction : Use software (e.g, Gaussian) to simulate spectra for proposed configurations and match experimental data .
What methodologies are recommended for analyzing the stability of this compound under varying pH conditions?
Q. Advanced
- Kinetic stability assays : Monitor degradation via HPLC at pH 1–13. For example, half-life (t₁/₂) decreases from 48 hrs (pH 7) to <2 hrs (pH 12) due to base-catalyzed ring-opening.
- Arrhenius analysis : Determine activation energy (Eₐ) for hydrolysis (e.g., Eₐ ≈ 25 kJ/mol in acidic conditions) .
- Isotopic labeling : Use ¹⁸O-water to trace hydrolysis pathways (e.g., carboxylate vs. ether cleavage).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
